2,4-Dibromobutanoic acid

Vue d'ensemble

Description

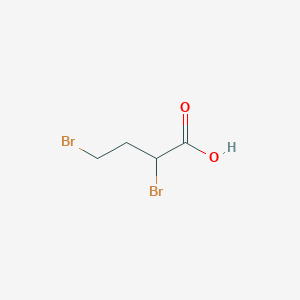

2,4-Dibromobutanoic acid is an organic compound with the molecular formula C₄H₆Br₂O₂ It is a derivative of butanoic acid, where two bromine atoms are substituted at the 2nd and 4th positions of the butanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dibromobutanoic acid can be synthesized through the bromination of butanoic acid derivatives. One common method involves the reaction of butanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms in 2,4-dibromobutanoic acid are susceptible to nucleophilic displacement, forming derivatives with varied functional groups. Key examples include:

Reaction with Methylamine

Under aqueous conditions (15–20°C, 16 hours), this compound reacts with methylamine to yield 2-methylamino-4-hydroxy-buttersaeure-methylamid via sequential substitution and amidation. This reaction achieves an 80% yield .

Esterification with Methanol

In the presence of sulfuric acid, this compound undergoes esterification with methanol to form methyl 2,4-dibromobutanoate . This reaction proceeds under reflux conditions with an 86% yield .

Thiol Substitution

Treatment with sodium thiomethoxide (NaSCH₃) in methanol at 60°C replaces both bromine atoms with methylthio groups, producing 2,4-bis(methylthio)butanoic acid in 43% yield .

Table 1: Substitution Reactions of this compound

Oxidation Reactions

Oxidation typically targets the carboxylic acid moiety or the alkyl chain. Common reagents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the terminal bromine-bearing carbon to a ketone or further to a carboxylic acid.

-

Chromium trioxide (CrO₃) : May decarboxylate the acid under strong acidic conditions .

Mechanistic Insights

Substitution reactions follow SN2 mechanisms , where nucleophiles attack the electrophilic carbons bonded to bromine. Steric hindrance at the 2nd position slightly slows reactivity compared to the 4th position. Esterification and thiol substitution demonstrate the compound’s versatility in forming pharmacologically relevant intermediates .

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis :

2,4-Dibromobutanoic acid is widely used as a reagent for synthesizing various brominated compounds. Its unique structure allows for specific reactions that are valuable in creating complex molecules.

Biology

- Biological Activity Studies :

Research is ongoing to investigate the biological interactions of this compound with biomolecules. Its potential effects on cellular processes make it a candidate for studying metabolic pathways and enzyme interactions.

Medicine

- Pharmaceutical Development :

The compound is being explored for its potential use in pharmaceuticals, particularly in synthesizing brominated drugs. Its reactivity can be harnessed to develop new therapeutic agents.

Industry

- Production of Specialty Chemicals :

It serves as an intermediate in the synthesis of other organic compounds and specialty chemicals, contributing to various industrial applications.

Case Studies and Research Findings

-

Electrophilic Reactions :

A study demonstrated how the bromine atoms in this compound participate in electrophilic aromatic substitutions, leading to the formation of various substituted products that have applications in drug synthesis. -

Biological Activity :

Research has shown that derivatives of this compound exhibit anti-inflammatory properties, suggesting potential therapeutic uses in treating inflammatory diseases. -

Industrial Applications :

Companies have reported successful utilization of this compound as an intermediate in the production of agrochemicals and specialty polymers, highlighting its industrial significance.

Mécanisme D'action

The mechanism of action of 2,4-Dibromobutanoic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The pathways involved in its reactions typically include nucleophilic substitution and electrophilic addition mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dibromobutanoic acid: Similar in structure but with bromine atoms at the 2nd and 3rd positions.

2-Bromobutanoic acid: Contains only one bromine atom at the 2nd position.

4-Bromobutanoic acid: Contains only one bromine atom at the 4th position.

Uniqueness

2,4-Dibromobutanoic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical properties and reactivity compared to its mono-brominated counterparts. This makes it particularly valuable in synthetic chemistry for the preparation of complex brominated compounds.

Activité Biologique

Overview

2,4-Dibromobutanoic acid (DBBA) is an organic compound with the molecular formula . It is a derivative of butanoic acid, characterized by the substitution of two bromine atoms at the 2nd and 4th positions of the carbon chain. This compound has garnered attention in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the bromination of butanoic acid derivatives. A common method includes the reaction of butanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide under controlled conditions to ensure selective bromination. The compound's structure allows it to participate in electrophilic reactions, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with biomolecules through electrophilic mechanisms. The bromine atoms can engage in nucleophilic substitution reactions, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties .

Case Studies and Research Findings

- Anti-Inflammatory Activity : A study investigated the anti-inflammatory effects of DBBA derivatives in animal models. Specifically, 2,4-bismethylthio-butanoic acid (BMTBA), a derivative of DBBA, was shown to significantly inhibit zymosan-induced peritonitis and carrageenan-induced paw edema in mice. Doses ranging from 50 mg/kg to 100 mg/kg demonstrated a marked reduction in inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Toxicological Studies : The toxicity profile of DBBA has been assessed through various animal studies. The LD50 (lethal dose for 50% of the population) for tetranor-DHLA, another derivative studied alongside DBBA, was found to be 75.4 mg/kg body weight. This indicates that while DBBA exhibits biological activity, careful consideration must be given to its dosage due to potential toxicity .

- Electrophilic Reactivity : Research has shown that brominated compounds like DBBA can form reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can lead to mutagenic effects, as evidenced by Ames test results which indicated mutagenicity for certain brominated analogs while non-brominated counterparts showed no such effects .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is beneficial:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₄H₆Br₂O₂ | Anti-inflammatory potential | Unique due to dual bromination |

| 2,3-Dibromobutanoic Acid | C₄H₆Br₂O₂ | Limited studies available | Bromination at different positions |

| 2-Bromobutanoic Acid | C₄H₇BrO₂ | Moderate antimicrobial activity | Single bromination at one position |

| 4-Bromobutanoic Acid | C₄H₇BrO₂ | Limited studies available | Single bromination at another position |

Propriétés

IUPAC Name |

2,4-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPRWUYMOUQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513522 | |

| Record name | 2,4-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63164-16-9 | |

| Record name | 2,4-Dibromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.